molecular formula C36H42BrO2P B104347 Visomitin CAS No. 934826-68-3

Visomitin

Numéro de catalogue: B104347
Numéro CAS: 934826-68-3
Poids moléculaire: 617.6 g/mol
Clé InChI: WYHFWTRUGAFNKW-UHFFFAOYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

SKQ1 est un antioxydant ciblant les mitochondries dérivé de la plastoquinone, développé par le professeur Vladimir Skulachev et son équipe. Il s'agit d'un cation lipophile lié par une chaîne hydrocarbonée saturée à une partie antioxydante. En raison de ses propriétés lipophiles, SKQ1 peut pénétrer efficacement dans diverses membranes cellulaires et s'accumuler dans la matrice mitochondriale .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse de SKQ1 implique la conjugaison de la plastoquinone avec un cation lipophile, généralement le triphénylphosphonium. Le processus comprend plusieurs étapes :

Méthodes de production industrielle

La production industrielle de SKQ1 implique la mise à l'échelle de la voie synthétique tout en assurant la pureté et la stabilité du composé. Cela comprend l'optimisation des conditions de réaction, des processus de purification et des mesures de contrôle de la qualité pour produire du SKQ1 à l'échelle commerciale .

Analyse Des Réactions Chimiques

Types de réactions

SKQ1 subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent les formes oxydées et réduites de SKQ1, ainsi que les dérivés substitués aux propriétés modifiées .

Applications De Recherche Scientifique

Treatment of Dry Eye Syndrome (DES)

Numerous clinical studies have demonstrated the effectiveness of Visomitin in treating dry eye syndrome, a condition characterized by insufficient tear production or rapid tear evaporation.

  • Study Findings : A multicenter, randomized, double-masked, placebo-controlled clinical trial involving 240 subjects showed significant improvement in symptoms of DES after a 6-week treatment with this compound compared to placebo. Key efficacy measures included:
    • Schirmer’s test : Evaluated tear production.
    • Tear break-up time : Assessed tear film stability.
    • Fluorescein staining : Measured corneal damage.
    The results indicated that this compound significantly improved tear film stability and reduced corneal damage, leading to a marked reduction in symptoms such as dryness and burning .

Efficacy in Other Ocular Conditions

This compound has also shown promise in treating other ocular conditions associated with oxidative stress:

  • Leber Hereditary Optic Neuropathy (LHON) : Observational studies reported statistically significant improvements in best-corrected visual acuity among LHON patients treated with this compound. These findings suggest that this compound may help slow disease progression and improve visual outcomes .
  • Uveitis : Preliminary studies indicate potential benefits of this compound in managing uveitis, an inflammatory condition affecting the uveal tract of the eye. Further research is needed to establish definitive efficacy .

VISTA Studies

The VISTA-1 and VISTA-2 studies were pivotal in assessing the safety and efficacy of this compound for dry eye disease:

  • VISTA-1 involved 451 participants randomized to receive either low-dose or high-dose this compound or placebo. Although co-primary endpoints were not met, significant secondary endpoint improvements were observed in corneal fluorescein staining among those receiving this compound .
  • VISTA-2 , with 610 participants, further confirmed these findings, emphasizing the importance of central corneal fluorescein staining as a relevant clinical outcome measure for future studies .

Safety Profile

This compound has demonstrated a favorable safety profile across multiple studies. Commonly monitored safety measures included adverse events and ocular tolerability assessments, which indicated no significant safety concerns associated with its use over extended treatment periods .

Data Summary Table

Application AreaStudy TypeKey Findings
Dry Eye SyndromeMulticenter RCTSignificant improvement in symptoms and corneal health
Leber Hereditary Optic NeuropathyObservational StudyStatistically significant improvement in visual acuity
UveitisPreliminary StudiesPotential benefits observed; further research needed

Mécanisme D'action

SKQ1 exerts its effects by targeting mitochondria and neutralizing reactive oxygen species. It accumulates in the mitochondrial matrix due to its lipophilic cation, where it undergoes redox cycling to neutralize reactive oxygen species. This helps in preserving mitochondrial function and preventing cell damage .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité de SKQ1

SKQ1 est unique en raison de sa partie plastoquinone, qui offre une activité antioxydante supérieure à celle de l'ubiquinone. Il a également une efficacité plus élevée pour pénétrer les membranes cellulaires et s'accumuler dans la matrice mitochondriale .

Activité Biologique

Visomitin, also known as SkQ1, is a mitochondria-targeted antioxidant developed primarily for the treatment of dry eye syndrome (DES) and has shown promising biological activities beyond its ocular applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical studies, and potential therapeutic applications.

This compound is a small molecule that acts as a mitochondrial reactive oxygen species (ROS) scavenger. It is designed to protect cells from oxidative stress by targeting mitochondria, where ROS are predominantly produced. The compound has gained attention for its dual role in both enhancing mitochondrial function and exhibiting antibacterial properties.

  • Antioxidant Activity :
    • This compound effectively reduces oxidative stress by scavenging free radicals and preventing mitochondrial damage. This action is crucial in conditions associated with oxidative damage, such as DES and various bacterial infections.
  • Antibacterial Properties :
    • Recent studies have demonstrated that this compound possesses bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). It disrupts bacterial cell membranes, leading to cell death without inducing resistance, which is a significant advantage in antibiotic therapy .
  • Quorum Sensing Inhibition :
    • This compound interferes with the quorum sensing mechanisms of S. aureus, reducing virulence factors such as haemolysin and inhibiting biofilm formation . This property may enhance its effectiveness in treating bacterial infections by preventing the establishment of persistent infections.

Dry Eye Syndrome Treatment

This compound has been extensively studied for its efficacy in treating DES. A multicenter, randomized, double-masked clinical trial involving 240 patients demonstrated significant improvements in tear production and corneal health after six weeks of treatment . Key findings from this study include:

  • Tear Production Improvement : Schirmer’s test scores increased significantly in the this compound group compared to placebo.
  • Corneal Health : Fluorescein staining showed reduced corneal damage, indicating improved ocular surface integrity.

Table 1: Summary of Clinical Trial Results

CharacteristicThis compound (n=120)Placebo (n=120)
Age (mean ± SD)47.5 ± 1.446.3 ± 1.4
Baseline Schirmer’s test (mm)11.7 ± 0.611.1 ± 0.5
Tear Break-Up Time (TBUT, sec)6.8 ± 0.27.2 ± 0.2
Improvement in symptomsStatistically significantNot significant

Case Studies and Observations

In addition to clinical trials, observational studies have reinforced the safety and efficacy profile of this compound in patients with DES . These studies noted:

  • Reduction in Symptoms : Patients reported decreased dryness, burning sensations, and blurred vision.
  • Safety Profile : Adverse events were minimal, indicating that this compound is well-tolerated among users.

Future Directions

The promising results from existing studies suggest that this compound may have broader applications beyond ocular health, particularly in managing bacterial infections resistant to conventional antibiotics. Ongoing research aims to further elucidate its mechanisms and potential uses in other fields such as dermatology and general infectious disease management.

Propriétés

IUPAC Name

10-(4,5-dimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decyl-triphenylphosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H42O2P.BrH/c1-29-30(2)36(38)31(28-35(29)37)20-12-7-5-3-4-6-8-19-27-39(32-21-13-9-14-22-32,33-23-15-10-16-24-33)34-25-17-11-18-26-34;/h9-11,13-18,21-26,28H,3-8,12,19-20,27H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYHFWTRUGAFNKW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=CC1=O)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H42BrO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

617.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934826-68-3
Record name SKQ-1 bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934826683
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SKQ-1 BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B14500J3E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Visomitin
Reactant of Route 2
Visomitin
Reactant of Route 3
Visomitin
Reactant of Route 4
Visomitin
Reactant of Route 5
Visomitin
Reactant of Route 6
Visomitin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.